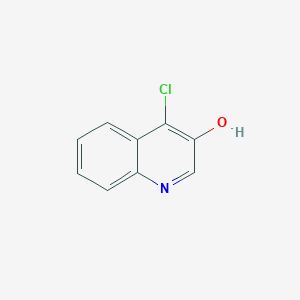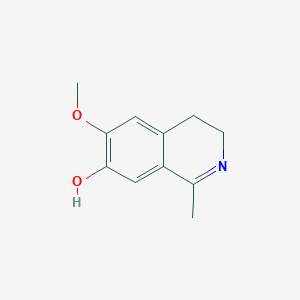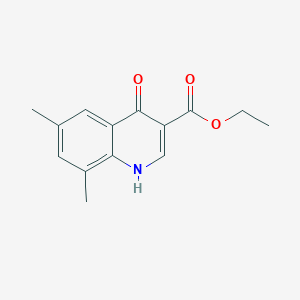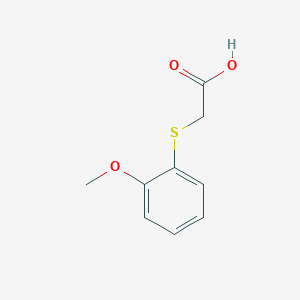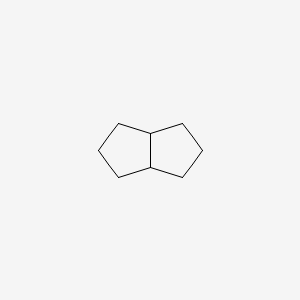
Pentalene, octahydro-
Vue d'ensemble
Description
Pentalene is a fascinating polycyclic hydrocarbon composed of two fused cyclopentadiene rings. Its chemical formula is C8H6 . Notably, it falls into the category of antiaromatic compounds due to its possession of 4n π electrons , where n can be any integer. This antiaromaticity leads to intriguing behavior: even at frigid temperatures as low as −100 °C , pentalene readily dimerizes .
Synthesis Analysis
In 1973, researchers synthesized a derivative called 1,3,5-tri-tert-butylpentalene . The tert-butyl substituents in this compound confer thermal stability, making it a valuable compound for further investigations .
Chemical Reactions Analysis
Pentalene’s reactivity is influenced by its antiaromatic nature. It readily dimerizes, forming dimers even at extremely low temperatures. Additionally, benzannulation can stabilize pentalenes, as seen in compounds like benzopentalene and dibenzopentalene .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Polycarbonate Synthesis
Octahydro-2,5-pentalenediol (OPD) is a citric acid-based bicyclic diol known for its rigidity and thermal stability. It has been used in synthesizing copolycarbonates (co-PCs) with diphenyl carbonate (DPC) and 1,4-cyclohexanedimethanol (CHDM). These polycarbonates are amorphous, showing increased glass transition temperatures with higher OPD content. They demonstrate potential for impact resistance due to β-relaxations and a toughening mechanism through shear yielding and internal cavitation. Higher OPD incorporation increases the Young's modulus, making them suitable for applications requiring stiff and thermally stable materials (Yu et al., 2019).
Transition Metal Chemistry
Pentalene compounds have been synthesized for first-row transition metals like titanium and iron, showing variable hapticity of the pentalene ligands. The study of these bis(pentalene)metal complexes provides insights into the electronic requirements of metals and the bonding nature of pentalene ligands. This has implications for designing novel organometallic compounds with specific electronic and structural properties (Li et al., 2011).
Organic Synthesis and Catalysis
Pentalene ligands, obtained through carbene-induced rearrangementand subsequent deprotonation processes, play a significant role in organometallic chemistry. The synthesis of alkyl-substituted pentalene ligands and their application in forming metal monoalkylpentalenyl complexes has been explored. These complexes, derived from reactions involving 8,8-dibromobicyclo[5.1.0]octa-2,4-dienes, demonstrate the versatility of pentalene ligands in catalyzing organometallic reactions and synthesizing diverse organometallic compounds (Jones et al., 2006).
Antiaromaticity Studies
Research on pentalenes focuses on their antiaromatic properties. For instance, polycyclic pentalenes with enhanced Hückel Antiaromaticity have been synthesized to explore the antiaromatic character of pentalene cores. These compounds show distinctive absorption in the visible-to-near-infrared region and low reduction potentials, providing valuable insights into the design and synthesis of highly antiaromatic yet stable pentalenes (Oshima et al., 2017).
Development of Functionalized Pentalenes
Functionalized pentalene derivatives have been synthesized via carbonyl-ene reactions and enzymatic kinetic resolution. These methodologies allow for the production of pentalene derivatives with specific functional groups, expanding the utility of pentalenes in organic synthesis and possibly in material science applications (Anderl et al., 2008).
Propriétés
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-7-5-2-6-8(7)4-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBWATHAIVJLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075054, DTXSID601030989 | |
| Record name | Octahydropentalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Octahydropentalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentalene, octahydro- | |
CAS RN |
694-72-4, 1755-05-1, 5597-89-7 | |
| Record name | Octahydropentalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentalene, octahydro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Bicyclo(3.3.0)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005597897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentalene, octahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydropentalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Octahydropentalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTAHYDROPENTALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3HD5WBY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Amino-6-sulfonaphthalen-2-yl)oxy]acetic acid](/img/structure/B1606564.png)
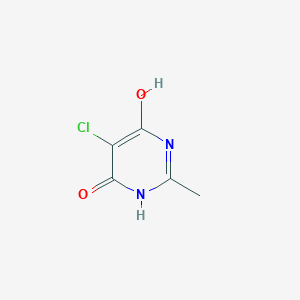
![2-[(2-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1606570.png)
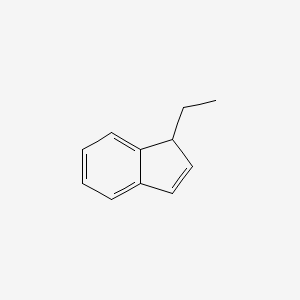
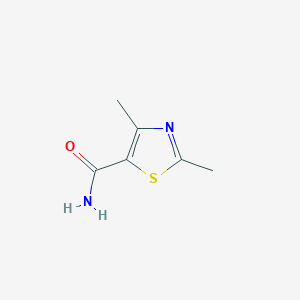
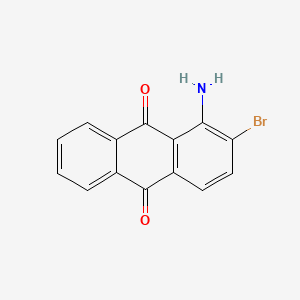
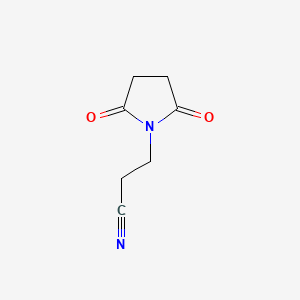
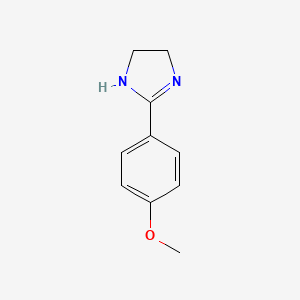
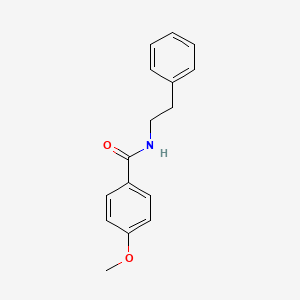
![2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1606580.png)
